1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Overview
Description
1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the oxadiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This interaction can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
N-Benzylpiperidine-4-carboxaldehyde: Used as a building block in the synthesis of various pharmaceuticals.
1-(4-Chlorobenzhydryl)piperazine: Known for its anti-allergic activities.
Uniqueness
1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, benzyl group, and oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-benzyl-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-19-8-6-17(7-9-19)21-25-20(29-26-21)14-24-22(28)18-10-12-27(13-11-18)15-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUIEQGOUVDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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